molecular formula C10H16O3 B1626201 Ethyl 2-(3-oxocyclohexyl)acetate CAS No. 66427-26-7

Ethyl 2-(3-oxocyclohexyl)acetate

Cat. No.: B1626201
CAS No.: 66427-26-7
M. Wt: 184.23 g/mol
InChI Key: BOGWBOVLDFSVSI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-oxocyclohexyl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via Horner-Wadsworth-Emmons reactions or condensation of cyclohexane-1,3-dione derivatives with ethyl acetate precursors. For example, cyclohexane-1,2-dione reacts with ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C for 16 hours, yielding the product in ~61% after silica gel chromatography (PE:EA = 90:10) . Key optimizations include solvent selection (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios of reagents. Purity is validated via mass spectrometry (e.g., observed [M+H]+ at m/z 183.0 vs. calculated 183.1) .

Q. Which crystallization techniques are effective for purifying this compound, and how are solvent systems selected?

Recrystallization from ethanol is a common method, leveraging its polarity to dissolve impurities while precipitating the target compound. For example, post-hydrogenation reactions (using Pd/C catalyst), the crude product is filtered, concentrated, and recrystallized in ethanol to yield yellow crystals . Solvent selection criteria include boiling point compatibility, solubility gradients, and hydrogen-bonding capacity (e.g., ethanol’s –OH group aids in packing via N–H···O and C–H···O interactions) .

Q. How are hydrogen-bonding networks analyzed in the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve hydrogen bonds. Key metrics include bond angles (e.g., N1–C7–C8 = 115.7°, O1–C7–C8A = 119.4°) and distances, which inform packing motifs. Discrepancies in reported angles (e.g., ±2° variations across studies) are addressed by refining anisotropic displacement parameters and validating against spectroscopic data (e.g., IR or NMR) .

Advanced Research Questions

Q. How can structural contradictions in hydrogen-bonding patterns be resolved during crystallographic refinement?

Contradictions arise from dynamic disorder or overlapping electron density. Strategies include:

  • High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion .
  • Twinned refinement : Use SHELXL’s TWIN command for non-merohedral twinning .
  • Cross-validation : Compare hydrogen-bond geometries (e.g., C–H···O vs. N–H···O) with quantum mechanical calculations (DFT) to validate energetically favorable configurations .

Q. What methodologies are employed to design spirocyclic analogs of this compound for antimalarial activity?

The compound serves as a precursor for ozonolysis-derived spirocycles. For example, ozonolysis of mthis compound with adamantane derivatives yields trioxaspiro[4.5]decane analogs. Key steps include:

  • Ozonolysis : Controlled cleavage of double bonds in cyclohexylidene intermediates .
  • Stereochemical control : Use chiral auxiliaries (e.g., (2R,3R)-butanediol) to enforce enantioselectivity .
  • Biological assays : Evaluate in vitro antiplasmodial activity (IC50) and correlate with substituent electronic profiles .

Q. How is experimental phasing applied to resolve electron density ambiguities in this compound derivatives?

SHELXC/D/E pipelines enable rapid experimental phasing for macromolecular crystals. For small molecules:

  • SAD/MAD phasing : Incorporate heavy atoms (e.g., selenium via selenomethionine derivatives) .
  • Density modification : Use SHELXE to improve map interpretability, especially for twinned data .
  • Validation : Cross-check phased models against simulated annealing omit maps in Phenix .

Properties

CAS No.

66427-26-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-(3-oxocyclohexyl)acetate

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h8H,2-7H2,1H3

InChI Key

BOGWBOVLDFSVSI-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCCC(=O)C1

Canonical SMILES

CCOC(=O)CC1CCCC(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,3-diethyl 2-(3-oxocyclohexyl)propanedioate (28.50 g, 111.20 mmol, 1.00 equiv) and sodium chloride (7.02 g, 1.10 equiv) in a mixture of water (4 mL) and DMSO (80 mL) was heated for 24 h at 180° C. in an oil bath. After cooling to r.t, the reaction was diluted with water and extracted with 3×300 mL of ethyl acetate. The organic layers were combined, washed with water and brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give the desired ethyl 2-(3-oxocyclohexyl)acetate (22.7 g, crude) as a yellow oil.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1,3-diethyl 2-(3-oxocyclohexyl)propanedioate (28.50 g, 111.20 mmol, 1.00 equiv) and sodium chloride (7.02 g, 1.10 equiv) in a mixture of water (4 mL)/DMSO (80 mL) was heated for 24 h at 180° C. in an oil bath. After cooled down to r.t, the reaction was then diluted with water, extracted with 3×300 mL of ethyl acetate. The organic layers were combined, washed with water and brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give ethyl 2-(3-oxocyclohexyl)acetate (22.7 g, crude) as yellow oil which was used for next step without purification.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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